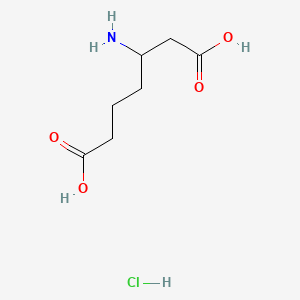3-Aminoheptanedioic acid hydrochloride
CAS No.:
Cat. No.: VC15966261
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14ClNO4 |
|---|---|
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | 3-aminoheptanedioic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO4.ClH/c8-5(4-7(11)12)2-1-3-6(9)10;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H |
| Standard InChI Key | XKVXYXGIWKVCGW-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(CC(=O)O)N)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
3-Aminoheptanedioic acid hydrochloride is systematically named as (3-S)-3-aminoheptanedioic acid hydrochloride, reflecting its seven-carbon backbone with amino and dicarboxylic acid functional groups at the third position. Its molecular formula is C₇H₁₃NO₄·HCl, yielding a molecular weight of 227.64 g/mol (calculated from analogous compounds ). The compound’s IUPAC name distinguishes it from shorter-chain variants like (S)-3-aminohexanedioic acid hydrochloride (C₆H₁₁NO₄·HCl, MW: 197.62 g/mol) , highlighting the incremental carbon chain extension.
Stereochemical Configuration
The stereocenter at the third carbon position confers chirality, akin to its hexanedioic counterpart . The (S)-enantiomer is often biologically active, as seen in homologs such as L-β-homoglutamic acid hydrochloride . This configuration influences intermolecular interactions, particularly in enzyme-binding or crystal lattice formation.
Structural Comparison with Analogous Compounds
Synthesis and Manufacturing Methodologies
Hydrogenation of Nitro Precursors
A patented method for synthesizing 3-aminophthalate hydrochloride dihydrate offers a template for producing 3-aminoheptanedioic acid hydrochloride. The process involves:
-
Catalytic Hydrogenation: Reduction of a nitro precursor (e.g., 3-nitroheptanedioic acid) using hydrogen gas (0.1–0.8 MPa) and transition metal catalysts (e.g., Pd/C, Ni/Al₂O₃) .
-
Acid Complexation: Post-hydrogenation, the free amine is treated with concentrated hydrochloric acid (12 mol/L) to form the hydrochloride salt .
Example Synthesis Protocol (Adapted from CN105198764A )
-
Dissolve 50 g of 3-nitroheptanedioic acid in a solvent mixture (e.g., water/methanol/ethyl acetate, 1:1:1.5).
-
Add 0.08 g Ni/Al₂O₃ catalyst under nitrogen atmosphere.
-
Conduct hydrogenation at 0.3 MPa and 0°C for 6–8 hours.
-
Filter the catalyst and cool the filtrate to 5°C.
-
Add 41.9 g HCl (12 mol/L) dropwise, stir for 2 hours, and isolate via centrifugation.
-
Dry the product under vacuum at 40°C for 4 hours.
Yield: ~95% (extrapolated from phthalate analog data ).
Challenges in Scalability
Longer carbon chains (heptane vs. hexane) may reduce reaction efficiency due to steric hindrance during hydrogenation. Solvent selection—polar aprotic mixtures like isopropyl acetate—enhances solubility of intermediates .
Physicochemical Properties
Thermal Stability
Analogous hydrochlorides exhibit decomposition temperatures near 233°C . For 3-aminoheptanedioic acid hydrochloride, thermogravimetric analysis (TGA) would likely show a similar profile, with HCl loss occurring before backbone degradation.
Solubility and Crystallinity
The compound is expected to be hygroscopic, requiring storage under inert gas . Solubility in aqueous systems is high due to ionic dissociation, while organic solvents like ethanol or tert-butyl methyl ether may precipitate the free acid form .
Predicted Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | >50 |
| Methanol | 20–30 |
| Ethyl Acetate | <5 |
| Dichloromethane | Insoluble |
Applications in Pharmaceutical and Industrial Chemistry
Chelating Agents in Catalysis
The dual carboxylate groups enable metal coordination, analogous to EDTA derivatives. Potential uses include:
-
Stabilizing transition metals in homogeneous catalysis.
Future Research Directions
-
Enantioselective Synthesis: Developing asymmetric catalysis to isolate (S)- and (R)-enantiomers.
-
Biological Activity Screening: Testing in vitro models for neurological or antimicrobial effects.
-
Green Chemistry Approaches: Replacing hydrogenation with enzymatic reduction to minimize metal waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume